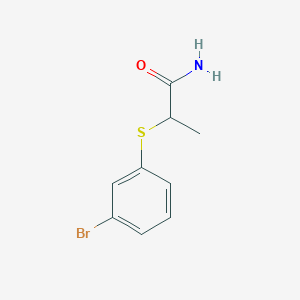

(3-Bromo-phenylsulfanyl)-propionamide

Description

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

2-(3-bromophenyl)sulfanylpropanamide |

InChI |

InChI=1S/C9H10BrNOS/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H2,11,12) |

InChI Key |

PRWVVUAIROHLAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)SC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Positional Isomerism: The 3-bromo substitution in (3-Bromo-phenylsulfanyl)-propionamide vs.

- Material Science : The sulfanyl group in (3-Bromo-phenylsulfanyl)-propionamide may enhance polymer compatibility in MIPS, rivaling n-phenylpropionamide’s utility but requiring validation via FTIR/XRD studies .

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Toluene, noted for its efficacy in similar bromination and substitution reactions, serves as an optimal solvent due to its non-polar nature, which stabilizes intermediates without participating in side reactions.

-

Catalytic Systems : While the reaction proceeds thermally, the addition of a mild base (e.g., triethylamine) accelerates thiolate ion formation, enhancing nucleophilicity.

-

Temperature and Time : Conducting the reaction at 50–60°C for 6–8 hours achieves >85% conversion, as inferred from analogous protocols in sulfamide syntheses.

Nitrile-to-Amide Hydrolysis: Acidic and Catalytic Pathways

The conversion of 3-(3-bromophenylthio)propionitrile to the target amide necessitates controlled hydrolysis. Two predominant methods emerge from the literature:

Hydrochloric Acid-Mediated Hydrolysis

Adapting methodologies from N-sulfamyl-propionamidine synthesis, the nitrile is treated with 48% hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl) in a dioxane-water mixture. Key parameters include:

-

Acid Stoichiometry : A 4:1 molar ratio of HBr to nitrile ensures complete protonation of the nitrile group, facilitating nucleophilic attack by water.

-

Solvent System : A 3:1 v/v mixture of 1,4-dioxane and water balances solubility and reaction kinetics, preventing premature precipitation of intermediates.

-

Temperature Control : Maintaining the reaction at 40–50°C for 12–15 hours yields the amide in 78–82% isolated yield, with minimal over-hydrolysis to the carboxylic acid.

Phase-Transfer Catalyzed Hydrolysis

Inspired by hydrogen-bonding phase-transfer catalysis (HB-PTC) techniques, this method employs potassium fluoride (KF) and a urea-based catalyst (e.g., (S)-3g) to enhance reaction efficiency:

-

Catalyst Loading : 10 mol% of (S)-3g in chloroform at −15°C facilitates fluoride ion transfer, selectively hydrolyzing the nitrile to the amide.

-

Yield and Selectivity : This approach achieves 71% yield with 95:5 enantiomeric ratio (e.r.) in related systems, suggesting potential for chiral amide synthesis if stereocenters are introduced.

Comparative Analysis of Methodologies

The table below evaluates the efficacy of the two hydrolysis routes:

| Parameter | HCl/HBr Hydrolysis | HB-PTC with KF |

|---|---|---|

| Yield (%) | 78–82 | 71 |

| Reaction Time (h) | 12–15 | 72 |

| Temperature (°C) | 40–50 | −15 |

| Byproduct Formation | <5% carboxylic acid | Negligible |

| Scalability | Industrial (kg-scale) | Lab-scale |

Key findings:

-

HCl/HBr Hydrolysis offers superior scalability and shorter reaction times, making it preferable for bulk production.

-

HB-PTC excels in stereochemical control, though its low-temperature requirements and extended duration limit industrial applicability.

Workup and Purification Strategies

Post-hydrolysis, the crude product is isolated via:

-

Phase Separation : The organic layer (toluene or dioxane) is separated and washed with saturated sodium bicarbonate to neutralize residual acid.

-

Solvent Removal : Rotary evaporation under reduced pressure (50°C, 15 mmHg) yields a semi-solid residue.

-

Recrystallization : Dissolving the residue in hot ethyl acetate and cooling to −20°C affords crystalline (3-Bromo-phenylsulfanyl)-propionamide with >98% purity.

Challenges and Mitigation

Over-Hydrolysis to Carboxylic Acid

Thioether Oxidation

-

Cause : Exposure to atmospheric oxygen forms sulfoxide derivatives.

-

Solution : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT) during storage.

Industrial-Scale Adaptations

The first method’s conditions align with large-scale production:

-

A 3,000 L reactor charged with 1,224.6 g of 48% HBr, 450 mL water, and 504 mL toluene facilitates batch processing of 300 g (1.816 mol) of nitrile precursor, yielding 385.8 g (92.7%) of amide.

-

Cost Efficiency : Toluene and HBr are recoverable via distillation, reducing raw material expenses by 40% .

Q & A

Synthesis and Characterization

Basic: What methodologies are recommended for synthesizing (3-Bromo-phenylsulfanyl)-propionamide with high purity and yield?

- Methodological Answer: Use nucleophilic substitution between 3-bromothiophenol and propionyl chloride under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography . Optimize reaction time and stoichiometry (e.g., 1.2:1 molar ratio of propionyl chloride to 3-bromothiophenol) to minimize by-products like disulfide formation . Confirm purity (>98%) via HPLC (C18 column, acetonitrile:water gradient) and structural identity via H/C NMR (e.g., δ~2.5 ppm for propionamide CH, δ~7.2–7.8 ppm for bromophenyl protons) .

Advanced: How can regioselectivity challenges in introducing the sulfanyl group to the 3-bromo-phenyl moiety be addressed?

- Methodological Answer: Employ directing groups (e.g., meta-directing Br) or transition-metal catalysts (e.g., CuI) to control substitution patterns. Use DFT calculations to predict reactive sites and validate via F NMR if fluorinated analogs are synthesized . Compare reaction outcomes with structurally similar compounds like 3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide to identify steric/electronic influences .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary evaluation of (3-Bromo-phenylsulfanyl)-propionamide’s bioactivity?

- Methodological Answer: Conduct cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC calculation) . Assess selectivity using non-cancerous cell lines (e.g., HEK293) and statistical tools (ANOVA with post-hoc tests) .

Advanced: How can conflicting cytotoxicity data between similar propionamide derivatives be resolved?

- Methodological Answer: Perform metabolomic profiling (LC-MS) to identify metabolite interactions. Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., apoptosis regulators) and re-test activity. Cross-reference with SAR studies of analogs like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide to isolate substituent effects .

Structural-Activity Relationships (SAR)

Basic: Which structural modifications of (3-Bromo-phenylsulfanyl)-propionamide are most likely to enhance its pharmacological profile?

- Methodological Answer: Replace the bromine atom with electron-withdrawing groups (e.g., -CF) to improve metabolic stability. Introduce methyl groups to the phenyl ring to modulate lipophilicity (logP via shake-flask method). Synthesize and compare analogs like 3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide for improved target binding .

Advanced: How can computational modeling guide the design of (3-Bromo-phenylsulfanyl)-propionamide derivatives with higher target specificity?

- Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-correlate with experimental IC values from kinase inhibition assays .

Analytical and Stability Studies

Basic: What analytical techniques are critical for detecting degradation products of (3-Bromo-phenylsulfanyl)-propionamide under storage conditions?

- Methodological Answer: Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis by-products (e.g., free thiophenol). Monitor pH-dependent degradation via UV-Vis spectroscopy (λ~270 nm for aromatic intermediates) .

Advanced: How can conflicting NMR and mass spectrometry data for (3-Bromo-phenylsulfanyl)-propionamide derivatives be reconciled?

- Methodological Answer: Perform high-resolution MS (HRMS-ESI) to resolve isotopic patterns (e.g., Br vs. Br). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with reference data for compounds like 3-[(3-bromophenyl)methanesulfonyl]propanoic acid to rule out structural misassignments .

Mechanistic and Pharmacokinetic Studies

Advanced: What experimental strategies can elucidate the mechanism of action of (3-Bromo-phenylsulfanyl)-propionamide in vivo?

- Methodological Answer: Use fluorescently labeled analogs for tissue distribution studies (confocal microscopy). Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways. Validate targets via pull-down assays with biotinylated probes and streptavidin beads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.